molecular formula C24H36 B1634014 Tetracosahydrocoronene

Tetracosahydrocoronene

Cat. No.: B1634014
M. Wt: 324.5 g/mol
InChI Key: BIOIHAQCBQHPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetracosahydrocoronene (C₂₄H₃₆) is a fully hydrogenated polycyclic aromatic hydrocarbon (PAH) derived from its aromatic parent structure, coronene (C₂₄H₁₂). The complete saturation of all π-electrons results in a cycloalkane system comprising 12 CH₂ and 12 CH groups . Its structure allows for multiple stereoisomers due to the axial or equatorial positioning of hydrogen atoms relative to the molecular plane, though experimental characterization of isomer distributions remains incomplete . Studies employing infrared (IR) spectroscopy and density functional theory (DFT) calculations highlight its aliphatic spectral signatures, distinct from aromatic PAHs, making it relevant in astrochemical models for interstellar medium analysis .

Properties

Molecular Formula

C24H36

Molecular Weight

324.5 g/mol

IUPAC Name

1,2,2a,3,4,4a,5,6,6a,7,8,8a,9,10,10a,11,12,12a,12b,12c,12d,12e,12f,12g-tetracosahydrocoronene

InChI

InChI=1S/C24H36/c1-2-14-5-6-16-9-11-18-12-10-17-8-7-15-4-3-13(1)19-20(14)22(16)24(18)23(17)21(15)19/h13-24H,1-12H2

InChI Key

BIOIHAQCBQHPCF-UHFFFAOYSA-N

SMILES

C1CC2CCC3CCC4CCC5CCC6CCC1C7C2C3C4C5C67

Canonical SMILES

C1CC2CCC3CCC4CCC5CCC6CCC1C7C2C3C4C5C67

Origin of Product

United States

Comparison with Similar Compounds

Parent Coronene (C₂₄H₁₂)

Coronene, a fully aromatic PAH, contrasts sharply with tetracosahydrocoronene. Key differences include:

  • Electronic Structure: Coronene retains a planar, conjugated π-system, whereas this compound is non-planar with single C–C bonds.
  • Spectroscopic Features : Coronene exhibits aromatic C–H stretching (∼3.3 µm) and bending (11–13 µm) bands, while this compound shows aliphatic C–H stretches (∼2.9–3.0 µm) and deformation modes (6.9–7.9 µm) .
  • Stability : Aromaticity confers greater thermal and chemical stability to coronene, whereas this compound is more reactive due to strain in its saturated structure.

Partially Hydrogenated PAHs (e.g., Hexahydropyrene)

Partially hydrogenated PAHs, such as hexahydropyrene (C₁₆H₁₄), exhibit intermediate properties:

  • Hydrogenation Degree : Hexahydropyrene retains some aromatic rings, leading to mixed IR features (e.g., overlapping aromatic and aliphatic C–H stretches).
  • Isomer Complexity : Partial hydrogenation reduces stereoisomer diversity compared to this compound but increases configurational isomerism.

Fluorinated Derivative (Perfluorinated this compound, C₂₄F₃₆)

The perfluorinated analog, C₂₄F₃₆, demonstrates how functionalization alters properties:

  • Adsorption Behavior : Adsorption energies of organic molecules (e.g., benzene, naphthalene) on C₂₄F₃₆ range from −15 to −25 kcal/mol, reflecting strong van der Waals interactions (Table 1) .
  • Thermochemical Stability : Fluorination enhances thermal stability compared to C₂₄H₃₆, as evidenced by geometry optimizations and partition function analyses .

Linear Alkanes (e.g., n-Tetracosane, C₂₄H₅₀)

Linear alkanes like n-tetracosane differ fundamentally in structure and application:

  • Molecular Geometry : Linear vs. polycyclic frameworks result in distinct packing efficiencies and melting points.
  • Spectral Simplicity : n-Tetracosane lacks the complex stereoisomerism and deformation modes seen in this compound .

Research Findings and Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Formula Hydrogenation Key Functional Groups IR Bands (cm⁻¹)
Coronene C₂₄H₁₂ 0% Aromatic CH 3040 (C–H stretch), 750–840 (C–H bend)
This compound C₂₄H₃₆ 100% CH₂, CH 1263 (CH₂ bend), 1450 (CH₂/CH₃)
Hexahydropyrene C₁₆H₁₄ ~37% Aromatic CH, CH₂ Mixed 3040 and 1263 bands
n-Tetracosane C₂₄H₅₀ N/A CH₃, CH₂ 720–730 (CH₂ rocking)

Table 2: Adsorption Energies on C₂₄F₃₆

Adsorbate Adsorption Energy (kcal/mol)
Benzene −18.2
Naphthalene −22.5
Anthracene −24.8

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